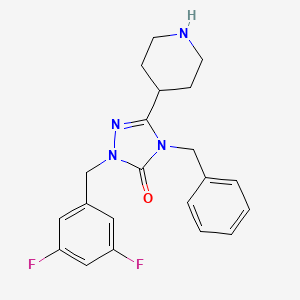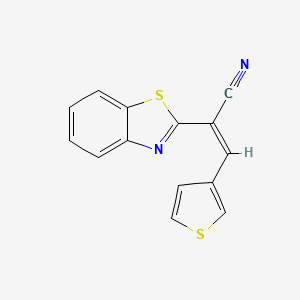![molecular formula C14H14F3N3O2 B5314514 4-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5314514.png)
4-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2-(trifluoromethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2-(trifluoromethyl)morpholine, commonly known as PIM-1 inhibitor, is a small molecule compound that has gained significant attention from the scientific community due to its potential therapeutic applications. PIM-1 inhibitor has been shown to have promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Applications De Recherche Scientifique
PIM-1 inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the activity of PIM-1 kinase, which is overexpressed in many cancers. PIM-1 inhibitor has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, PIM-1 inhibitor has been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
PIM-1 inhibitor works by inhibiting the activity of PIM-1 kinase, which is a serine/threonine kinase that plays a critical role in cell proliferation, survival, and differentiation. PIM-1 kinase is overexpressed in many cancers and has been shown to promote tumor growth and survival. By inhibiting the activity of PIM-1 kinase, PIM-1 inhibitor can induce cell cycle arrest and apoptosis in cancer cells. In addition, PIM-1 inhibitor can reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
PIM-1 inhibitor has been shown to have several biochemical and physiological effects. In cancer cells, PIM-1 inhibitor can induce cell cycle arrest and apoptosis by inhibiting the activity of PIM-1 kinase. In addition, PIM-1 inhibitor can reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB. PIM-1 inhibitor has also been shown to reduce the severity of autoimmune disorders by modulating the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
PIM-1 inhibitor has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to have high specificity and potency for PIM-1 kinase inhibition. However, PIM-1 inhibitor has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of PIM-1 inhibitor. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. In addition, the development of PIM-1 inhibitor analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents. Finally, the use of PIM-1 inhibitor in combination with other drugs could enhance its therapeutic effects and reduce the risk of drug resistance.
Méthodes De Synthèse
The synthesis of PIM-1 inhibitor involves a series of chemical reactions, starting with the reaction of 3-pyridin-3-ylisoxazole-5-carbaldehyde and 2-(trifluoromethyl)morpholine in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to obtain the final product, PIM-1 inhibitor. The synthesis method has been optimized to ensure high yield and purity of the compound.
Propriétés
IUPAC Name |
4-[(3-pyridin-3-yl-1,2-oxazol-5-yl)methyl]-2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)13-9-20(4-5-21-13)8-11-6-12(19-22-11)10-2-1-3-18-7-10/h1-3,6-7,13H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMDKRRZHCUZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=NO2)C3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314439.png)

![N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5314458.png)

![2-(2-furyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5314464.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)
![5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5314475.png)
![3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5314476.png)
![1-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5314485.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol](/img/structure/B5314491.png)
![1-acetyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5314497.png)
![N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline](/img/structure/B5314510.png)

![(2S)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(1H-tetrazol-1-yl)propanamide](/img/structure/B5314526.png)